Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by a cyclopropane ring substituted with an ethyl ester group and a benzyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Benzyloxy Methyl Group: This step involves the protection of a hydroxyl group as a benzyloxy methyl ether, which can be achieved using benzyl bromide and a base such as sodium hydride.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy methyl group, where nucleophiles like hydroxide or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxyl derivatives, amine derivatives.
Scientific Research Applications
Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its role as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy methyl group can act as a ligand, binding to active sites and modulating the activity of the target. The cyclopropane ring provides structural rigidity, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate: A stereoisomer with similar chemical properties but different biological activity.
Methyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate: A methyl ester analog with slightly different reactivity and applications.
Ethyl (1S,2S)-2-((methoxy)methyl)cyclopropane-1-carboxylate: A compound with a methoxy group instead of a benzyloxy group, affecting its chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a benzyloxy methyl group and an ethyl ester group
Properties
IUPAC Name |
ethyl (1S,2S)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(15)13-8-12(13)10-16-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTIXUDEALSQOF-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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